molecular formula C14H12ClN3O2S B10970186 3-chloro-N-(1H-indazol-5-yl)-2-methylbenzenesulfonamide

3-chloro-N-(1H-indazol-5-yl)-2-methylbenzenesulfonamide

Cat. No.: B10970186
M. Wt: 321.8 g/mol
InChI Key: JHMBQMVFOAGZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1H-indazol-5-yl)-2-methylbenzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, an indazole moiety, and a benzenesulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1H-indazol-5-yl)-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indazole moiety can participate in redox reactions, potentially altering its electronic properties and biological activity.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce an indazole oxide.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(1H-indazol-5-yl)-2-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential to inhibit specific enzymes or receptors, making it a potential lead compound for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1H-indazol-5-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group enhances its binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-(1H-indazol-5-yl)-2-methylbenzenesulfonamide stands out due to the presence of both the chloro and sulfonamide groups, which confer unique chemical reactivity and biological properties. Its specific substitution pattern allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8 g/mol

IUPAC Name

3-chloro-N-(1H-indazol-5-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C14H12ClN3O2S/c1-9-12(15)3-2-4-14(9)21(19,20)18-11-5-6-13-10(7-11)8-16-17-13/h2-8,18H,1H3,(H,16,17)

InChI Key

JHMBQMVFOAGZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.